Acetophenone-d8

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

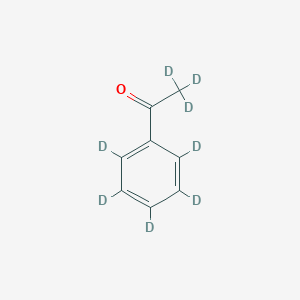

2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369262 | |

| Record name | Acetophenone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-00-3 | |

| Record name | Acetophenone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19547-00-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acetophenone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Acetophenone-d8, a deuterated analog of acetophenone. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who utilize deuterated compounds in their work. The information is presented to facilitate easy comparison and understanding of its key characteristics, with a focus on quantitative data, experimental methodologies, and logical workflows for characterization.

Core Chemical Properties

This compound, with the chemical formula C₆D₅COCD₃, is a stable, isotopically labeled form of acetophenone where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts subtle but significant changes to its physicochemical properties due to the kinetic isotope effect, making it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of chemical reactions.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₆D₅COCD₃ |

| Molecular Weight | 128.20 g/mol [1][2] |

| CAS Number | 19547-00-3[1][2] |

| Synonyms | 1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone |

| Isotopic Purity | ≥98 atom % D[1] |

| Chemical Purity (Assay) | ≥99% (CP) |

| Appearance | Colorless liquid at temperatures above 20°C. |

| Melting Point | 19-20 °C |

| Boiling Point | 202 °C |

| Density | 1.098 g/mL at 25 °C |

| Refractive Index | n20/D 1.5322 |

| Flash Point | 76.00 °C (closed cup) |

| Solubility | Slightly soluble in water; soluble in most organic solvents. |

Experimental Protocols for Characterization

The determination of the chemical and physical properties of this compound involves a suite of standard analytical techniques. While specific, detailed protocols for this particular deuterated compound are not always published in exhaustive detail, the following sections outline the generally accepted methodologies for these key experiments.

Determination of Physical Properties

A general workflow for the physical characterization of a liquid sample like this compound is outlined below.

-

Melting Point: The melting point of this compound is determined using a capillary melting point apparatus. A small amount of the solidified sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts from a solid to a liquid is recorded as the melting point. For a pure substance, this range is typically narrow.

-

Boiling Point: The boiling point is measured by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, causing the liquid to boil and the vapor to condense, is recorded as the boiling point.

-

Density: The density of liquid this compound is determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature (e.g., 25 °C), and the density is calculated as mass divided by volume.

-

Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C). This property is a measure of how much the path of light is bent, or refracted, when it enters the liquid and is a characteristic property of a pure substance.

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic methods are essential for confirming the identity, structure, and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high isotopic purity (≥98 atom % D), the proton NMR spectrum of this compound will show very small residual signals corresponding to the non-deuterated isotopologues. The absence of significant proton signals confirms the high degree of deuteration.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing information about the positions and extent of deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum will be similar to that of non-deuterated acetophenone, but the signals for deuterated carbons will be split into multiplets due to coupling with deuterium (a spin-1 nucleus). This provides further confirmation of the deuteration pattern. A typical protocol involves dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a high-field NMR spectrometer.

-

-

Mass Spectrometry (MS):

-

Methodology: Mass spectrometry is used to determine the molecular weight and isotopic distribution of this compound. The sample is introduced into the mass spectrometer, ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Fragmentation: The mass spectrum of this compound will show a molecular ion peak at m/z 128. The fragmentation pattern will be analogous to that of acetophenone, with characteristic losses of the deuterated methyl group (•CD₃, loss of 18 amu) to give a fragment at m/z 110 (C₆D₅CO⁺), and the loss of the deuterated phenyl group (•C₆D₅, loss of 82 amu) to give a fragment at m/z 46 (CD₃CO⁺). The presence of these deuterated fragments confirms the structure.

-

-

Gas Chromatography (GC):

-

Purpose: Gas chromatography is employed to assess the chemical purity of this compound.

-

Protocol: A small amount of the sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The sample is vaporized and carried through the column by an inert gas. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A flame ionization detector (FID) is commonly used for detection. The purity is determined by the relative area of the main peak corresponding to this compound.

-

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed and causes serious eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide to Acetophenone-d8: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetophenone-d8, a deuterated analog of acetophenone. Its applications are significant in areas requiring isotopic labeling, such as in metabolic studies, as an internal standard for mass spectrometry-based quantification, and in mechanistic studies of chemical reactions. The substitution of hydrogen with deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an invaluable tool in pharmaceutical research and development.

Molecular Structure and Formula

This compound is a stable isotopologue of acetophenone where all eight hydrogen atoms have been replaced by deuterium.

-

Molecular Formula: C₈D₈O

-

IUPAC Name: 2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone[3]

-

Synonyms: 1-(Phenyl-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone[1]

The structure consists of a deuterated phenyl group bonded to a carbonyl group, which is in turn attached to a deuterated methyl group.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value |

| CAS Number | 19547-00-3 |

| Molecular Weight | 128.20 g/mol [4] |

| Isotopic Purity | ≥98 atom % D |

| Assay | ≥99% (CP) |

| Melting Point | 19-20 °C |

| Boiling Point | 202 °C |

| Density | 1.098 g/mL at 25 °C |

| Refractive Index | n20/D 1.5322 |

| Flash Point | 76.00 °C (closed cup) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in a research setting.

Synthesis via Friedel-Crafts Acylation

This compound can be synthesized by the Friedel-Crafts acylation of benzene-d6 with acetyl-d3 chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Experimental Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture with a drying tube.

-

Reagent Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane. Cool the mixture in an ice bath (0-5 °C).

-

Slowly add a solution of acetyl-d3 chloride (1.0 equivalent) in the anhydrous solvent to the stirred suspension via the dropping funnel.

-

After the addition of acetyl-d3 chloride is complete, add benzene-d6 (1.0 equivalent) dropwise, maintaining the low temperature.

-

Reaction Monitoring: Once the additions are complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water, a 5% sodium hydroxide solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for confirming the purity of this compound and is essential when it is used as an internal standard.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane). Create a series of dilutions to generate a calibration curve if quantitative analysis is required. For use as an internal standard, add a known concentration of this compound to the samples being analyzed.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A nonpolar capillary column (e.g., DB-5MS) is typically suitable.

-

GC Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C for 1 minute, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium

-

-

MS Parameters (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 30-300 amu

-

-

Data Analysis: The mass spectrum of this compound will show a molecular ion (M+) peak at m/z 128. Key fragment ions will also be shifted by +8 mass units compared to unlabeled acetophenone. The purity is determined from the peak area in the chromatogram.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the isotopic enrichment and structural integrity of the molecule.

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Even though the analyte is deuterated, a deuterated solvent is used for the instrument's lock system.

-

If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum should show a significant reduction or complete absence of signals in the aromatic (δ 7.4–8.0 ppm) and methyl (δ ~2.6 ppm) regions, confirming high levels of deuteration. Residual signals from any remaining protons will appear in these regions.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon and the aromatic carbons. The signals for deuterated carbons will appear as multiplets due to C-D coupling.

-

²H NMR (Deuterium NMR): This is the most direct method to observe the deuterated positions and confirm the isotopic labeling pattern.

Applications in Drug Development and Research

The use of deuterated internal standards is a well-established practice in bioanalysis for ensuring the accuracy and precision of quantitative LC-MS or GC-MS methods.

-

Internal Standard: this compound is an ideal internal standard for the quantification of acetophenone. Since it co-elutes with the unlabeled analyte, it effectively compensates for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.

-

Metabolic Studies: In drug metabolism studies, deuterated compounds are used to trace the metabolic fate of a drug or molecule. The deuterium label allows for the easy distinction between the parent compound and its metabolites by mass spectrometry.

-

Mechanistic Elucidation: The kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond, can be exploited using this compound to study the mechanisms of chemical reactions involving the cleavage of these bonds.

References

An In-depth Technical Guide to the Synthesis of Deuterated Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing deuterated acetophenone, a valuable isotopically labeled compound used in mechanistic studies, as a standard in mass spectrometry, and as a building block in the synthesis of deuterated pharmaceutical ingredients. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the core chemical transformations.

Introduction

Deuterium-labeled compounds, such as deuterated acetophenone, are indispensable tools in modern chemical and pharmaceutical research. The substitution of protium with deuterium can significantly influence the pharmacokinetic and metabolic profiles of drug candidates due to the kinetic isotope effect. This guide explores the principal strategies for introducing deuterium into the acetophenone scaffold, focusing on methods that allow for selective labeling at the acetyl methyl group (α-position) and the aromatic ring.

The primary methods covered in this guide are:

-

Synthesis from Deuterated Precursors via Friedel-Crafts Acylation: A classical and direct approach to introduce a deuterated acyl group or utilize a deuterated aromatic ring.

-

Catalytic Hydrogen Isotope Exchange (HIE): Modern methods employing transition metal catalysts for direct C-H bond activation and deuteration.

-

α-Deuteration of the Acetyl Group: Acid- and base-catalyzed methods that leverage the acidity of the α-protons for efficient deuterium exchange.

Synthesis from Deuterated Precursors: Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds to an aromatic ring. By using either a deuterated acylating agent or a deuterated aromatic substrate, specific isotopologues of acetophenone can be synthesized with high isotopic purity.

Synthesis of Acetophenone-d5

This method involves the acylation of benzene-d6 with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Pathway:

Caption: Friedel-Crafts acylation for Acetophenone-d5 synthesis.

Synthesis of Acetophenone-d3

In this variation, benzene is acylated with acetyl-d3 chloride.

Reaction Pathway:

Caption: Friedel-Crafts acylation for Acetophenone-d3 synthesis.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation[1][2]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene or Benzene-d6

-

Acetyl chloride or Acetyl-d3 chloride

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

-

Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube.

Procedure:

-

In a 250 mL three-neck flask, add anhydrous aluminum chloride (20.0 g, 0.15 mol) and 40 mL of the anhydrous solvent (e.g., DCM).[1]

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of the aromatic substrate (benzene or benzene-d6, 0.45 mol) and the acetyl chloride (acetyl chloride or acetyl-d3 chloride, 0.06 mol) dropwise from the addition funnel with constant stirring.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for approximately 30 minutes, or until the evolution of HCl gas ceases.[1]

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 50 mL of concentrated HCl and 50 g of crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of the solvent.

-

Combine the organic layers and wash sequentially with 5% NaOH solution and water.

-

Dry the organic layer over anhydrous MgSO₄ or CaCl₂.

-

Filter and remove the solvent by distillation.

-

Purify the crude product by vacuum distillation to obtain the deuterated acetophenone.

Quantitative Data

| Product | Aromatic Substrate | Acylating Agent | Typical Yield | Isotopic Purity | Reference |

| Acetophenone-d5 | Benzene-d6 | Acetyl chloride | 60-70% | >98% D | |

| Acetophenone-d3 | Benzene | Acetyl-d3 chloride | 60-70% | >99% D |

Catalytic Hydrogen Isotope Exchange (HIE)

Transition metal-catalyzed HIE has emerged as a powerful tool for the selective deuteration of organic molecules under mild conditions. Iridium and ruthenium catalysts are particularly effective for the deuteration of acetophenone.

Ruthenium-Catalyzed ortho- and α-Deuteration

Ruthenium catalysts can facilitate the deuteration of acetophenone at both the aromatic ortho-positions and the α-carbonyl position using D₂O as the deuterium source. The regioselectivity can be controlled by the choice of a transient directing group.

Catalytic Cycle:

Caption: Ruthenium-catalyzed deuteration via a transient directing group.

Iridium-Catalyzed ortho-Deuteration

Iridium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are highly effective for the ortho-selective deuteration of aromatic ketones via C-H activation.

Catalytic Cycle:

Caption: Iridium-catalyzed ortho-deuteration of acetophenone.

Experimental Protocols

Ruthenium-Catalyzed Deuteration:

Materials:

-

Acetophenone

-

[RuCl₂(p-cymene)]₂

-

Aniline derivative (e.g., m-aminobenzotrifluoride) as transient directing group (TDG)

-

Deuterium oxide (D₂O)

-

Silver hexafluoroantimonate (AgSbF₆)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a reaction vial, add acetophenone (0.5 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), and the aniline TDG (20 mol%).

-

Add D₂O (20 equivalents) and DCE (1 mL).

-

Seal the vial and heat the mixture at 100 °C for the specified time (e.g., 20 hours).

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Iridium-Catalyzed Deuteration:

Materials:

-

Acetophenone

-

Iridium catalyst (e.g., [Ir(COD)(IMes)(PPh₃)][PF₆])

-

Anhydrous dichloromethane (DCM)

-

Deuterium gas (D₂)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve acetophenone (1.0 eq) and the iridium catalyst (e.g., 5 mol%) in anhydrous DCM.

-

Subject the solution to three freeze-pump-thaw cycles.

-

Introduce deuterium gas (1 atm) into the flask.

-

Stir the reaction mixture at room temperature for the desired time (e.g., 1-2 hours).

-

Vent the excess D₂ gas and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Quantitative Data

| Method | Catalyst | Deuterium Source | Position(s) Deuterated | % D Incorporation | Reference |

| Ru-catalyzed HIE | [RuCl₂(p-cymene)]₂ / AgSbF₆ / TDG | D₂O | ortho- and α- | ortho: >95%, α: >95% | |

| Ir-catalyzed HIE | [Ir(COD)(IMes)(PPh₃)][PF₆] | D₂ | ortho- | >95% | |

| Ir-catalyzed HIE | Chiral Ir-NHC catalyst | D₂ (6 bar) | α- (stereogenic C) & methyl | >97% (stereogenic C), ~45% (methyl) |

α-Deuteration of the Acetyl Group

The protons on the carbon adjacent to the carbonyl group (α-protons) of acetophenone are acidic and can be readily exchanged for deuterium under either acidic or basic conditions.

Base-Catalyzed α-Deuteration

Base-catalyzed deuteration proceeds through the formation of an enolate intermediate, which is then quenched by a deuterium source.

Reaction Pathway:

Caption: Base-catalyzed α-deuteration via enolate formation.

Acid-Catalyzed α-Deuteration

Acid-catalyzed deuteration involves the formation of an enol intermediate, which then tautomerizes to the deuterated ketone.

Reaction Pathway:

Caption: Acid-catalyzed α-deuteration via enol formation.

Experimental Protocols

Base-Catalyzed α-Deuteration:

Materials:

-

Acetophenone

-

Deuterium oxide (D₂O)

-

Base catalyst (e.g., sodium deuteroxide (NaOD), potassium carbonate (K₂CO₃), or an organic base like pyrrolidine)

-

An appropriate solvent if needed (e.g., THF)

Procedure:

-

Dissolve acetophenone in D₂O.

-

Add the base catalyst.

-

Stir the mixture at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the α-proton signal.

-

After the reaction is complete, neutralize the mixture with a suitable acid (e.g., DCl in D₂O).

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain the α-deuterated acetophenone.

Acid-Catalyzed α-Deuteration:

Materials:

-

Acetophenone

-

Deuterium oxide (D₂O)

-

Acid catalyst (e.g., superacid precursor [Ph₃C]⁺[B(C₆F₅)₄]⁻ or Lewis acid B(C₆F₅)₃)

-

1,2-Dichloroethane (DCE) as solvent

Procedure:

-

To a reaction vial, add acetophenone (0.1 mmol) and the acid catalyst (5 mol%).

-

Add D₂O (55 equivalents) and DCE (1 mL).

-

Seal the vial and heat the mixture under an argon atmosphere at 100 °C for 10 hours.

-

After cooling, dilute with an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify as needed.

Quantitative Data

| Method | Catalyst | Deuterium Source | Position Deuterated | % D Incorporation | Reference |

| Base-catalyzed | NaOD | D₂O | α- | >95% | |

| Acid-catalyzed | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | D₂O | α- | up to 99% | |

| Acid-catalyzed | B(C₆F₅)₃ | D₂O | α- | up to >98% |

Summary and Comparison of Methods

| Method | Selectivity | Reagents | Conditions | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Specific to the deuterated starting material (aromatic ring or acyl group) | Deuterated benzene or acetyl chloride, Lewis acid | Anhydrous, often requires heating | High isotopic purity, well-established | Stoichiometric Lewis acid required, limited to available deuterated starting materials |

| Ru-catalyzed HIE | ortho- and α-positions | Ru catalyst, D₂O, TDG | Elevated temperature | Uses inexpensive D₂O, can achieve high deuteration at multiple sites | Requires catalyst and additives, may require optimization for selectivity |

| Ir-catalyzed HIE | Primarily ortho-position | Ir catalyst, D₂ gas | Mild (room temperature) | High selectivity for ortho-position, low catalyst loading | Requires D₂ gas, catalyst can be expensive |

| Base-catalyzed α-deuteration | α-position | Base, D₂O | Mild | Simple procedure, high incorporation at α-position | Not suitable for base-sensitive substrates |

| Acid-catalyzed α-deuteration | α-position | Acid catalyst, D₂O | Elevated temperature | High incorporation at α-position, tolerates various functional groups | Requires specific and sometimes expensive acid catalysts |

Conclusion

The synthesis of deuterated acetophenone can be achieved through several effective methodologies. The choice of method depends on the desired deuteration pattern, the availability of starting materials, and the scale of the synthesis. Friedel-Crafts acylation offers a direct route to specifically labeled isotopologues, while catalytic HIE methods provide powerful tools for selective C-H activation and deuteration. For α-deuteration, both acid- and base-catalyzed methods are highly efficient. This guide provides the necessary information for researchers to select and implement the most suitable method for their specific needs in the synthesis of deuterated acetophenone.

References

Acetophenone-d8: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, analysis, and applications of Acetophenone-d8.

This guide provides comprehensive technical information on this compound, a deuterated analog of acetophenone. It is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of pharmaceuticals and analytical chemistry.

Core Chemical Identifiers and Properties

This compound is a stable, isotopically labeled form of acetophenone, where all eight hydrogen atoms have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

| Identifier | Value |

| CAS Number | 19547-00-3[1][2] |

| IUPAC Name | 2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone[3] |

| Synonyms | 1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone[4] |

| Molecular Formula | C₆D₅COCD₃[2] |

| Molecular Weight | 128.20 g/mol |

Physicochemical and Safety Data

A summary of the key physical and chemical properties, along with essential safety information, is provided below.

| Property | Value |

| Appearance | Colorless to slightly yellowish liquid |

| Boiling Point | 202 °C (lit.) |

| Melting Point | 19-20 °C (lit.) |

| Density | 1.098 g/mL at 25 °C |

| Refractive Index | n20/D 1.5322 (lit.) |

| Isotopic Purity | ≥98 atom % D |

| Flash Point | 76.0 °C (closed cup) |

| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2 |

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |

Synthesis of this compound

The synthesis of this compound typically follows the principles of the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings.

Figure 1. Simplified workflow for the Friedel-Crafts acylation synthesis of this compound.

A general protocol involves the reaction of deuterated benzene (Benzene-d6) with deuterated acetyl chloride (Acetyl Chloride-d3) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which is then attacked by the deuterated benzene ring to form the final product.

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for its application in research and drug development. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the quantification and purity assessment of acetophenone and its deuterated analog.

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.

Instrumentation and Conditions:

-

System: Standard HPLC system with a UV detector.

-

Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Retention Time: Approximately 5-7 minutes under these conditions. For Mass Spectrometry detection, phosphoric acid in the mobile phase should be replaced with formic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high sensitivity and selectivity, making it ideal for the trace analysis of this compound, especially when used as an internal standard.

Sample Preparation:

-

For liquid samples, dissolve the analyte and this compound (as an internal standard) in a suitable solvent like ethyl acetate or methanol.

-

For complex matrices, a solid-phase extraction (SPE) may be necessary to clean up the sample.

Instrumentation and Conditions:

-

System: Standard GC-MS instrument.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent capillary column.

-

Injection Mode: Splitless.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Hold: Maintain 280 °C for 5 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-400.

-

Selected Ion Monitoring (SIM) Ions for this compound: The molecular ion (m/z 128) and characteristic fragment ions would be monitored for quantification.

-

Application in Pharmacokinetic Studies

A primary application of this compound is as an internal standard in pharmacokinetic (PK) studies to ensure the accuracy and precision of the quantification of a target analyte.

Figure 2. Workflow for the use of this compound as an internal standard in a pharmacokinetic study.

The workflow involves adding a known amount of this compound to biological samples containing the analyte of interest. Both the analyte and the internal standard are then extracted and analyzed simultaneously. The ratio of the peak area of the analyte to the peak area of this compound is used to calculate the concentration of the analyte, which corrects for variations in sample preparation and instrument response.

References

Physical characteristics of Acetophenone-d8 (boiling point, melting point).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical characteristics of Acetophenone-d8, a deuterated analog of acetophenone. The information presented herein is intended to support research and development activities where this compound is utilized. This document outlines its boiling and melting points, supported by detailed experimental protocols for these determinations.

Core Physical Properties of this compound

This compound, with the chemical formula C₆D₅COCD₃, is a stable, isotopically labeled form of acetophenone. Its physical properties are crucial for its application in various scientific fields, including as an internal standard in mass spectrometry and in mechanistic studies of chemical reactions.

Quantitative Data Summary

The primary physical constants for this compound are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions, ensuring proper handling, and for the design of synthetic and analytical procedures.

| Physical Property | Value (°C) |

| Boiling Point | 202 °C |

| Melting Point | 19-20 °C |

Experimental Protocols for Physical Characterization

Accurate determination of boiling and melting points is fundamental to verifying the identity and purity of a chemical substance. The following sections detail the standard laboratory methodologies for these measurements.

Determination of Melting Point

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[1]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is recorded.[1] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup[2]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (mineral oil for Thiele tube)

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: The sample must be completely dry and in a fine powdered form.[1] A small amount of the solid is introduced into the open end of a capillary tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the band is above the level of the heating oil. The assembly is then placed in the Thiele tube containing mineral oil.

-

-

Heating and Observation:

-

A rapid initial heating can be performed to determine an approximate melting point.

-

For an accurate measurement, a second sample is heated slowly, at a rate of about 1-2°C per minute, starting from a temperature approximately 15-20°C below the approximate melting point.

-

-

Data Recording: Two temperatures are recorded to define the melting range:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has turned into a clear liquid.

-

Determination of Boiling Point

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid, especially when only a small sample volume is available.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This method identifies this temperature by observing the point at which a continuous stream of vapor bubbles ceases and the liquid is drawn into an inverted capillary tube.

Apparatus:

-

Thiele tube

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A small amount of the liquid (about 0.5 mL) is placed into the small test tube. A capillary tube, with its sealed end pointing upwards, is then placed inside the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band. This entire setup is then inserted into the Thiele tube, ensuring the sample is positioned near the middle of the oil bath.

-

Heating: The side arm of the Thiele tube is gently and continuously heated with a small flame. This design promotes the circulation of the heating oil, ensuring a uniform temperature.

-

Observation and Data Recording:

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and then the sample's vapor expand.

-

Heating is continued until a vigorous and continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.

-

Workflow and Pathway Visualization

The logical flow for the physical characterization of a chemical substance like this compound is depicted in the following diagram.

Caption: Workflow for determining the physical characteristics of a chemical compound.

References

Solubility of Acetophenone-d8 in common laboratory solvents.

An In-depth Technical Guide on the Solubility of Acetophenone-d8 in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is the deuterated form of acetophenone, an organic compound and the simplest aromatic ketone.[1][2] With the chemical formula C₈D₈O, it is often used as an internal standard in analytical chemistry or as a building block in the synthesis of more complex deuterated molecules.[2] Understanding its solubility in various solvents is critical for its effective use in experimental design, particularly in drug development and metabolic studies.

Due to the limited availability of specific quantitative solubility data for this compound, this guide will primarily focus on the solubility of its non-deuterated counterpart, Acetophenone (C₈H₈O). The physical and chemical properties governing solubility are not expected to differ significantly between the two, making the data for Acetophenone a reliable proxy for this compound.

Acetophenone is a colorless to pale yellow, viscous liquid at room temperature with a sweet, floral odor.[3][4] It is soluble in most organic solvents and slightly soluble in water.

Quantitative Solubility Data

The solubility of Acetophenone in a range of common laboratory solvents is summarized in the table below. The data is presented at standard conditions unless otherwise specified.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 5.5 g/L | 25 |

| Water | H₂O | Polar Protic | 12.2 g/L | 80 |

| Ethanol | C₂H₅OH | Polar Protic | Freely Soluble | 20-25 |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | 20-25 |

| Isopropanol | C₃H₈O | Polar Protic | Soluble | 20-25 |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Freely Soluble | 20-25 |

| Chloroform | CHCl₃ | Polar Aprotic | Freely Soluble/Slightly Soluble | 20-25 |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | 20-25 |

| n-Hexane | C₆H₁₄ | Non-polar | Soluble | 20-25 |

| Benzene | C₆H₆ | Non-polar | Soluble | 20-25 |

| Glycerol | C₃H₈O₃ | Polar Protic | Soluble | 20-25 |

*Note: Conflicting qualitative data exists for Methanol and Chloroform. While Acetophenone is generally considered soluble in most organic solvents, one source indicates only slight solubility for this compound in these two solvents. Further experimental verification is recommended.

Experimental Protocols for Solubility Determination

For precise quantitative solubility values, particularly for this compound, direct experimental determination is recommended. The following are standard methodologies for this purpose.

Gravimetric Method (Shake-Flask)

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Solvent Evaporation: Transfer the aliquot of the supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility is calculated using the mass of the dissolved solid and the initial volume of the solvent, typically expressed in g/L or mg/mL.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis region, which Acetophenone and its deuterated form do.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation and Equilibration: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: After equilibration and phase separation, carefully withdraw a known volume of the supernatant. Dilute this aliquot with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the same λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid in a liquid.

Solubility Principle: "Like Dissolves Like"

Caption: Relationship between solute polarity and solvent polarity.

References

A Deep Dive into the Isotopic Purity of Acetophenone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Acetophenone-d8, a deuterated analog of acetophenone. It is designed to be an essential resource for professionals in research and drug development who utilize deuterated compounds as internal standards in mass spectrometry-based bioanalysis, as tracers in metabolic studies, or as building blocks in the synthesis of complex deuterated molecules. This document will delve into the synthesis, analysis, and critical importance of isotopic purity for reliable and accurate experimental outcomes.

Introduction to this compound and the Significance of Isotopic Purity

This compound (C₆D₅COCD₃) is a stable isotope-labeled compound where all eight hydrogen atoms of the acetophenone molecule have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in a variety of scientific applications, primarily due to its distinct mass spectrometric signature compared to its non-deuterated counterpart.

The isotopic purity of this compound refers to the percentage of molecules in a given sample that are fully deuterated at all eight positions. In practice, achieving 100% isotopic purity is challenging, and commercial batches typically contain a distribution of isotopologues with varying degrees of deuteration (d₀ to d₇). High isotopic purity is paramount for several reasons:

-

Quantitative Accuracy: In quantitative mass spectrometry, this compound is often used as an internal standard. The presence of significant amounts of less-deuterated or non-deuterated species can lead to an overestimation of the analyte concentration.

-

Metabolic Studies: When used as a tracer, the presence of isotopic impurities can confound the interpretation of metabolic pathways and turnover rates.

-

Structural Elucidation: In NMR and MS-based structural analysis, impurities can complicate spectral interpretation.

This guide will provide detailed methodologies for assessing and understanding the isotopic purity of this compound, ensuring the integrity and reliability of your research data.

Synthesis of this compound and Potential Isotopic Impurities

The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of deuterated benzene (benzene-d₆) with a deuterated acetylating agent, such as acetyl-d₃ chloride or acetic-d₆ anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Logical Workflow for the Synthesis of this compound:

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.

Sources of Isotopic Impurities:

The primary sources of isotopic impurities in this compound arise from the starting materials:

-

Incomplete Deuteration of Benzene: If the benzene-d₆ starting material contains residual proteated species (d₅, d₄, etc.), these will be incorporated into the final product.

-

Incomplete Deuteration of the Acetylating Agent: Similarly, impurities in the acetyl-d₃ chloride will lead to the formation of acetophenone molecules with a proteated methyl group.

-

Hydrogen-Deuterium Exchange: Although less common under anhydrous Friedel-Crafts conditions, exposure to moisture during the reaction or work-up can lead to back-exchange of deuterium for hydrogen.

Quantitative Data on this compound Isotopic Purity

Commercial suppliers of this compound typically provide a certificate of analysis that specifies the isotopic purity. This is often expressed as "atom % D," which represents the percentage of deuterium atoms at the labeled positions.

| Parameter | Typical Value | Supplier Example |

| Isotopic Purity (atom % D) | ≥98% | Sigma-Aldrich[1][2][3][4], ChemScene |

| Chemical Purity (Assay) | ≥99% (CP) | Sigma-Aldrich |

| Mass Shift | M+8 | Sigma-Aldrich |

Note: "CP" refers to chemically pure. Data is compiled from publicly available product information.

Experimental Protocols for Determining Isotopic Purity

The two primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for assessing isotopic purity by detecting the presence of residual protons.

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, acetone-d₆). The solvent should be of high isotopic purity to avoid interference.

-

Add a known amount of a high-purity, non-deuterated internal standard with a singlet resonance in a clear region of the spectrum (e.g., 1,3,5-trichlorobenzene).

-

-

Instrumental Parameters:

-

Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio for the small signals from residual protons.

-

Ensure a long relaxation delay (D1) to allow for full relaxation of all protons for accurate integration.

-

-

Data Analysis:

-

Integrate the area of the residual proton signals corresponding to the aromatic and methyl protons of acetophenone.

-

Integrate the area of the signal from the internal standard.

-

Calculate the amount of each residual proteated species relative to the internal standard.

-

The isotopic purity can be estimated by comparing the integrals of the residual proton signals to the expected integral for a fully proteated standard.

-

Logical Workflow for NMR-based Isotopic Purity Determination:

Caption: Workflow for determining the isotopic purity of this compound by ¹H NMR.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to resolve and quantify the different isotopologues of this compound.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration should be optimized to avoid detector saturation.

-

-

Instrumental Parameters:

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an appropriate ionization source (e.g., ESI or APCI).

-

Acquire a high-resolution mass spectrum in the mass range of the molecular ion of this compound and its isotopologues.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues of this compound (d₀ to d₈).

-

Determine the relative intensity of each isotopic peak.

-

The isotopic purity is calculated as the percentage of the intensity of the d₈ peak relative to the sum of the intensities of all isotopologue peaks. It is important to correct for the natural abundance of ¹³C.

-

Logical Workflow for MS-based Isotopic Purity Determination:

Caption: Workflow for determining the isotopic purity of this compound by Mass Spectrometry.

Conclusion

A thorough understanding and verification of the isotopic purity of this compound are critical for its effective use in research and development. While commercial sources provide products with high isotopic enrichment, it is best practice for researchers to independently verify the purity using the NMR and MS methodologies outlined in this guide, especially for regulated bioanalysis or sensitive quantitative studies. By carefully considering the synthesis, potential impurities, and analytical characterization of this compound, scientists can ensure the accuracy, precision, and reliability of their experimental results.

References

A Technical Guide to Acetophenone-d8: Sourcing and Applications for Researchers

For researchers, scientists, and professionals in drug development, sourcing high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental results. Acetophenone-d8, a deuterated analog of acetophenone, serves as a valuable tool in various research applications, from a stable isotope-labeled internal standard in mass spectrometry to a starting material in the synthesis of complex deuterated molecules. This technical guide provides an in-depth overview of commercial suppliers, purchasing options, and key technical data for this compound, alongside a representative experimental protocol for its application.

Commercial Suppliers and Purchasing Options

A variety of chemical suppliers offer this compound, catering to diverse research and development needs. Purchasing options typically range from small research quantities (milligrams to grams) to bulk quantities for larger-scale applications. When selecting a supplier, it is crucial to consider factors such as isotopic purity, chemical purity, available documentation (e.g., Certificate of Analysis), and packaging options.

Below is a summary of prominent commercial suppliers for this compound:

| Supplier | Noted For | Available Documentation |

| Sigma-Aldrich (Merck) | A comprehensive portfolio of chemicals and reagents for research and pharmaceutical applications.[1][2][3] | Certificate of Analysis, Certificate of Origin.[1][3] |

| Selleck Chemicals | Specializes in inhibitors, agonists, and other bioactive compounds for cell signaling research. | Datasheet, SDS. |

| ChemScene | A supplier of building blocks, intermediates, and research chemicals for drug discovery. | Purity data, shipping information. |

| LGC Standards | A provider of reference materials, proficiency testing schemes, and genomics reagents. | Analyte data, CAS number information. |

| ZEOtope | Specializes in deuterated compounds, including NMR solvents and stable isotope-labeled products. | Product details, Material Safety Data Sheets. |

Quantitative Data and Physical Properties

The following tables summarize the key quantitative and physical properties of this compound, compiled from various suppliers. This data is essential for experimental planning, safety assessments, and data analysis.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 19547-00-3 | |

| Molecular Formula | C₆D₅COCD₃ | |

| Molecular Weight | 128.20 g/mol | |

| Synonyms | 1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity (Assay) | ≥99% (CP) |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source |

| Appearance | Colorless to slightly yellowish liquid | |

| Boiling Point | 202 °C (lit.) | |

| Melting Point | 19-20 °C (lit.) | |

| Density | 1.098 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5322 (lit.) | |

| Mass Shift (M+) | M+8 | |

| SMILES String | [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C(C([2H])([2H])[2H])=O | |

| InChI Key | KWOLFJPFCHCOCG-JGUCLWPXSA-N |

Applications in Research and Drug Development

Deuterated compounds like this compound are instrumental in modern pharmaceutical research. The primary applications include:

-

Metabolic Studies: The substitution of hydrogen with deuterium can alter the rate of metabolic processes. This "kinetic isotope effect" allows researchers to investigate the metabolic fate of drug candidates and identify sites of metabolic attack.

-

Internal Standards in Quantitative Analysis: Due to its similar chemical properties to the non-deuterated analog and its distinct mass, this compound is an ideal internal standard for quantitative mass spectrometry (MS) assays. It co-elutes with the analyte of interest but is detected at a different mass-to-charge ratio, enabling precise and accurate quantification.

-

Synthesis of Deuterated Drug Analogs: this compound can serve as a building block for the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs). This allows for the development of "deuterated drugs" which may exhibit improved pharmacokinetic profiles.

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix. This protocol should be adapted and optimized for the specific analyte and matrix being studied.

Objective: To accurately quantify a target analyte in a plasma sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Materials:

-

This compound (as internal standard, IS)

-

Target analyte (for calibration curve)

-

Control biological matrix (e.g., human plasma)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (IS) in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Working Solutions:

-

Prepare a series of working solutions of the target analyte by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare a working solution of the IS at a concentration that will yield a consistent and robust signal in the LC-MS/MS analysis (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard or quality control sample), add 10 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Optimize to achieve good separation of the analyte and IS from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions (precursor ion > product ion) and collision energies for both the target analyte and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for the target analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Acetophenone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Acetophenone-d8. It includes a detailed presentation of expected spectral data, experimental protocols for data acquisition, and logical diagrams to illustrate key concepts and workflows.

Introduction to this compound NMR Spectroscopy

This compound is a deuterated analog of acetophenone where all eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard in mass spectrometry and a subject of interest in NMR spectroscopic studies. Due to the substitution of protons with deuterium, the ¹H NMR spectrum of a pure, fully deuterated this compound is expected to be silent. Any observed signals would typically arise from residual protons in the sample or the deuterated solvent. The ¹³C NMR spectrum, however, provides a characteristic fingerprint of the carbon skeleton.

¹H NMR Spectral Data

Theoretically, a pure sample of this compound will not produce any signals in a ¹H NMR spectrum because all hydrogen atoms have been replaced by deuterium. Deuterium nuclei resonate at a much different frequency than protons and are not detected in a standard ¹H NMR experiment.

In practice, small residual peaks may be observed due to:

-

Incomplete Deuteration: Trace amounts of non-deuterated or partially deuterated acetophenone.

-

Solvent Impurities: Residual protonated solvent molecules in the deuterated NMR solvent (e.g., a small peak for CHCl₃ in CDCl₃ at ~7.26 ppm).

-

Water: A peak corresponding to H₂O or HOD, which can be present in the sample or solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is very similar to that of its non-deuterated counterpart, acetophenone. The chemical shifts are largely unaffected by the deuterium substitution, although minor isotopic shifts (a slight upfield shift) and changes in peak multiplicity (due to C-D coupling) may be observed in high-resolution spectra. The following table summarizes the typical ¹³C NMR chemical shifts for the carbon atoms in this compound, referenced from data for acetophenone.[1][2][3][4][5]

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity (Proton Decoupled) |

| Carbonyl (C=O) | ~198.1 | Singlet |

| Quaternary Aromatic (C-C=O) | ~137.1 | Singlet |

| Para Aromatic (CH) | ~133.0 | Singlet |

| Ortho Aromatic (CH) | ~128.5 | Singlet |

| Meta Aromatic (CH) | ~128.2 | Singlet |

| Methyl (CH₃) | ~26.5 | Singlet |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocols

Acquiring high-quality NMR spectra for this compound requires careful sample preparation and instrument setup.

Sample Preparation

-

Analyte Preparation : For a solid sample of this compound, weigh approximately 50-100 mg for ¹³C NMR spectroscopy. For liquid this compound, use a micropipette to measure an appropriate volume.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), acetone-d₆, and benzene-d₆. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in ¹H NMR and to provide a deuterium signal for the spectrometer's lock system.

-

Dissolution : Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Filtering : To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

-

Internal Standard : An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing, although the residual solvent peak is often used as a secondary reference.

-

Capping and Labeling : Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrument Setup : The NMR spectrometer should be configured for the desired nucleus (¹H or ¹³C).

-

Sample Insertion : The NMR tube is placed in a spinner turbine and inserted into the magnet of the spectrometer.

-

Locking and Shimming : The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

-

Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

Data Processing : The FID is converted from the time domain to the frequency domain via a Fourier Transform to generate the NMR spectrum.

-

Phasing and Baseline Correction : The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.

Visualizations

This compound Structure and ¹³C NMR Correlation

Caption: Correlation of this compound structure with its expected ¹³C NMR signals.

Experimental Workflow for NMR Spectroscopy

Caption: A typical experimental workflow for acquiring NMR data.

References

An In-depth Technical Guide to the Core Differences Between Acetophenone and Acetophenone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental distinctions between Acetophenone and its deuterated isotopologue, Acetophenone-d8. The replacement of hydrogen atoms with deuterium isotopes induces significant changes in the molecule's physicochemical properties, which are leveraged in various scientific applications, from mechanistic studies to quantitative analysis. This document outlines these differences through comparative data, detailed experimental protocols, and explanatory diagrams.

Core Distinctions: An Overview

The primary difference between Acetophenone (C₈H₈O) and this compound (C₈D₈O) is the isotopic substitution of all eight hydrogen (¹H) atoms with deuterium (²H or D), a stable, heavier isotope of hydrogen.[1] This substitution, while seemingly minor, results in a cascade of differences in molecular weight, spectroscopic behavior, and chemical reactivity.

dot

Caption: Isotopic relationship between Acetophenone and this compound.

While their basic chemical structures are identical, the increased mass and stronger carbon-deuterium (C-D) bond in this compound are the sources of its unique properties and applications.[2]

Comparative Physicochemical Data

The following table summarizes the key quantitative differences between the two compounds. While macroscopic properties like boiling and melting points are similar, the molecular weight difference is significant and directly impacts mass-dependent analytical techniques.

| Property | Acetophenone | This compound |

| Molecular Formula | C₈H₈O[3] | C₈D₈O or C₆D₅COCD₃ |

| Molecular Weight | 120.15 g/mol [3] | 128.20 g/mol |

| Monoisotopic Mass | 120.057515 Da | 128.107729 Da |

| Melting Point | 19-20 °C | 19-20 °C |

| Boiling Point | 202 °C | 202 °C |

| Density | 1.028 g/mL at 25 °C | 1.098 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.5372 | ~1.5322 |

| Isotopic Purity | Not Applicable | ≥98 atom % D |

Spectroscopic and Analytical Differences

The most critical distinctions for researchers arise in spectroscopic analysis, where this compound serves as an invaluable tool.

Mass Spectrometry (MS)

In mass spectrometry, this compound is readily distinguished from its non-deuterated counterpart by a significant mass shift. The molecular ion peak (M+) for this compound appears at m/z 128, which is 8 mass units higher than that of Acetophenone (m/z 120). This clear mass difference makes this compound an excellent internal standard for quantitative MS-based assays (e.g., GC-MS or LC-MS), as it co-elutes with the analyte but does not interfere with its mass signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a ¹H NMR spectrum, Acetophenone shows characteristic signals for the aromatic protons and the methyl protons. In contrast, a highly pure sample of this compound will be "silent" in the ¹H NMR spectrum, as it lacks protons. This property is useful for solvent-locking or for studying proton exchange mechanisms.

-

²H (Deuterium) NMR: this compound will produce a signal in a ²H NMR experiment, confirming the presence and location of deuterium atoms.

-

¹³C NMR: While the chemical shifts of the carbon atoms are minimally affected, the coupling patterns change. In Acetophenone, carbon signals are split by attached protons (C-H coupling). In this compound, these signals are instead split by deuterium (C-D coupling), which has a different coupling constant. Furthermore, the nuclear Overhauser effect (NOE) enhancement from protons is absent, potentially leading to lower signal intensity for deuterated carbons.

The Kinetic Isotope Effect (KIE)

A profound difference in chemical reactivity is observed due to the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of a reaction.

This phenomenon (kH/kD > 1) is known as a primary KIE and is a powerful tool for elucidating reaction mechanisms. For example, in the bromination of acetone, a deuterated version of the ketone shows a significantly slower reaction rate, confirming that C-H bond breaking is part of the rate-determining step. Similar studies can be performed with this compound to probe mechanisms involving the cleavage of its alpha-carbon or aromatic C-H bonds.

dot

Caption: The Kinetic Isotope Effect (KIE) explained.

Experimental Protocols

Synthesis of Acetophenone via Friedel-Crafts Acylation

This protocol describes the standard synthesis of Acetophenone, which can be adapted to produce this compound by using deuterated starting materials.

Objective: To synthesize Acetophenone by the acylation of benzene.

Reaction: C₆H₆ + CH₃COCl --(AlCl₃)--> C₆H₅COCH₃ + HCl

Materials:

-

Anhydrous benzene (or Benzene-d6 for Acetophenone-d6)

-

Acetyl chloride (or Acetyl-d3 chloride for methyl deuteration)

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid

-

5% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Set up a three-necked flask with a reflux condenser and a dropping funnel. Protect the apparatus from moisture using calcium chloride tubes.

-

In the flask, combine anhydrous benzene and anhydrous aluminum trichloride.

-

Cool the flask in an ice bath.

-

Slowly add acetyl chloride from the dropping funnel while stirring. Control the addition rate to keep the reaction from becoming too vigorous.

-

After the addition is complete, heat the mixture in a water bath (reflux) for approximately 30 minutes or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

-

Slowly and carefully pour the reaction mixture into the ice-acid mixture with constant stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with a 5% NaOH solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the resulting liquid via distillation, collecting the fraction boiling around 198-202 °C.

Adaptation for this compound: To synthesize fully deuterated this compound (C₆D₅COCD₃), both Benzene-d6 and Acetyl-d3 chloride would be required as starting materials.

Use of this compound as an Internal Standard for Quantitative Analysis

Objective: To accurately quantify the concentration of Acetophenone in a sample using this compound as an internal standard with GC-MS.

Methodology:

-

Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of Acetophenone (the analyte). To each standard, add a fixed, known concentration of this compound (the internal standard, IS).

-

Sample Preparation: To the unknown sample, add the same fixed concentration of this compound as was added to the calibration standards.

-

GC-MS Analysis: Inject the prepared standards and the sample into the GC-MS system.

-

The gas chromatograph will separate the components. Acetophenone and this compound will have nearly identical retention times.

-

The mass spectrometer will be set to monitor specific ions for both the analyte and the IS (e.g., m/z 120 for Acetophenone and m/z 128 for this compound).

-

-

Data Analysis:

-

For each injection, determine the peak area for both the analyte and the IS.

-

Calculate the Response Ratio (Analyte Area / IS Area) for each calibration standard.

-

Construct a calibration curve by plotting the Response Ratio against the known concentration of the analyte.

-

Calculate the Response Ratio for the unknown sample. Use the calibration curve to determine the concentration of Acetophenone in the unknown sample.

-

dot